N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride
Description
N-[(5-Fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine hydrochloride is a pyrazole-derived compound featuring a fluorinated heterocyclic core. The pyrazole ring is substituted with a fluorine atom at position 5 and methyl groups at positions 1 and 2. The ethanamine moiety is linked via a methylene bridge to the pyrazole, and the hydrochloride salt enhances solubility and stability. This compound is of interest in medicinal chemistry and agrochemical research due to the bioisosteric properties of fluorine and the pyrazole scaffold’s versatility in drug design .
Properties
Molecular Formula |
C8H15ClFN3 |
|---|---|
Molecular Weight |
207.67 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H14FN3.ClH/c1-4-10-5-7-6(2)11-12(3)8(7)9;/h10H,4-5H2,1-3H3;1H |
InChI Key |
HGUMMRYSWDYCCX-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(N(N=C1C)C)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 1,3-dimethyl-5-fluoro-1,3-diketone.
Introduction of the Ethanamine Moiety: The pyrazole intermediate is then reacted with an appropriate alkylating agent, such as bromoethane, to introduce the ethanamine moiety.
Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the ethanamine moiety.
Substitution: The fluorine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield N-oxide derivatives, while substitution reactions could yield a variety of substituted pyrazole derivatives.
Scientific Research Applications
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Biological Studies: It can be used in studies investigating the biological activity of pyrazole derivatives, including their interactions with enzymes and receptors.
Industrial Applications: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride would depend on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the ethanamine moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
(a) 1-Ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine hydrochloride
- Key Differences :
- Contains two pyrazole rings: one substituted with fluorine and methyl groups, the other with ethyl and methyl groups.
- Additional methyl group at position 5 on the second pyrazole ring.
- Impact :
(b) N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride
- Key Differences :
- Pyrazole replaced with a 1,2,4-oxadiazole ring.
- Cyclobutyl substituent at position 3.
- Impact: Oxadiazole’s electron-deficient nature alters reactivity compared to pyrazole.
(c) N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | C₉H₁₅FN₃·HCl | ~221.7 | 5-Fluoro, 1,3-dimethylpyrazole | Not reported |
| 1-Ethyl-N-[(5-fluoro-1,3-dimethyl...]† | C₁₃H₁₉FClN₅ | 318.8 | Dual pyrazole, 5-methyl | Not reported |
| N-[(5-Cyclobutyl-1,2,4-oxadiazol...)‡ | C₉H₁₆ClN₃O | 217.7 | Oxadiazole, cyclobutyl | Not reported |
| N-[(5-Methyl-2-furyl)methyl]ethanamine‡ | C₈H₁₄ClNO | 175.7 | Furan, 5-methyl | Not reported |
† From ; ‡ From .
Biological Activity
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C8H15ClFN |
| Molecular Weight | 207.67 g/mol |
| CAS Number | 1856087-69-8 |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring and subsequent modifications to introduce the ethanamine group.
- Formation of Pyrazole Ring : This can be achieved by reacting a hydrazine derivative with a suitable carbonyl compound.
- Alkylation : The pyrazole is then alkylated using an appropriate alkyl halide.
- Formation of Ethanamine Backbone : This involves reductive amination with an ethanamine derivative.
Anticancer Properties
Preliminary studies suggest that this compound exhibits significant anticancer activity. It has been evaluated for its ability to inhibit cell growth in various cancer cell lines. For instance, research indicates that it may inhibit the proliferation of L1210 leukemia cells and other types of cancerous cells through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. In vitro studies indicate that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests a mechanism that could be beneficial in treating conditions characterized by excessive inflammation.
Enzyme Inhibition
This compound has been studied for its role as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders or cancer treatment by disrupting tumor metabolism .
The biological activity of this compound is believed to stem from its ability to bind to specific molecular targets within cells:
- Ligand Binding : The pyrazole moiety acts as a ligand that can interact with metal ions or active sites on enzymes.
- Modulation of Signaling Pathways : By inhibiting certain enzymes or receptors, the compound can alter signaling pathways involved in cell proliferation and inflammation.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antitumor Activity : A study evaluating various pyrazole derivatives found that compounds similar to N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine exhibited significant cytotoxicity against human cancer cell lines, suggesting a potential for development as anticancer agents .
- Anti-inflammatory Studies : Research focused on pyrazole derivatives indicated that they could effectively reduce inflammation markers in animal models, supporting their use as anti-inflammatory agents in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
